Superior Hypocholesterolemic Potency and Selectivity Over Clofibrate and Other 5-Substituted Analogs
5-Chloroindole-2-carboxylic acid (7) exhibits a quantifiable and specific advantage in lowering plasma cholesterol. It was found to be twice as potent as the established drug clofibrate in reducing plasma cholesterol in a rat model [1]. Crucially, this hypocholesterolemic effect is not a general property of indole-2-carboxylic acids. The 5-chloro derivative was the most effective among all halogen and alkyl substitutions tested, while the 5-methoxy, 5-benzyloxy, and 5-nitro congeners were completely inactive [1]. Furthermore, 5-chloroindole-2-carboxylic acid did not share the unwanted side effect of liver weight increase observed with clofibrate and did not affect plasma triglycerides, demonstrating a cleaner, more specific pharmacological profile [1].
| Evidence Dimension | Plasma Cholesterol Lowering Potency |
|---|---|
| Target Compound Data | Active; potency defined as twice that of clofibrate |
| Comparator Or Baseline | Clofibrate (Potency = 1x) |
| Quantified Difference | 5-Chloroindole-2-carboxylic acid is 2x more potent than clofibrate |
| Conditions | In vivo rat model, daily oral administration for a period of at least 10 days |
Why This Matters
This data demonstrates that 5-chloroindole-2-carboxylic acid is not just a structural building block but a biologically active compound with a specific and superior efficacy profile in a validated cardiovascular disease model, making it the preferred choice for researchers developing novel lipid-lowering agents.
- [1] Kariya T, Grisar JM, Wiech NL, Blohm TR. Hypocholesterolemic Indole-2-carboxylic Acids. Journal of Medicinal Chemistry. 1972;15(6):659-662. View Source
